![molecular formula C22H18ClFN2O3S B2499743 4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-31-6](/img/structure/B2499743.png)

4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

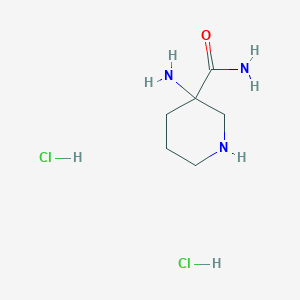

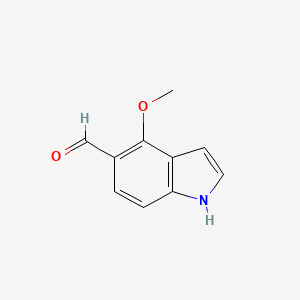

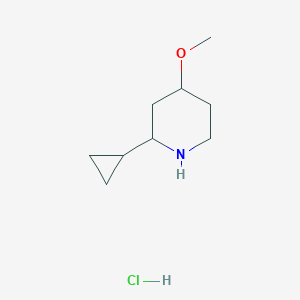

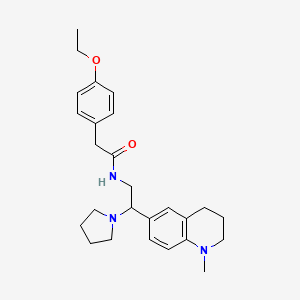

The compound "4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" is a heterocyclic molecule that belongs to the class of benzo[e][1,2,4]thiadiazine dioxides. These compounds are of interest due to their potential pharmacological properties, including anticancer and anti-HIV activities . The presence of chlorine and fluorine substituents on the benzyl group, along with the dimethylphenyl moiety, suggests that this compound could have unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of sulfonyl chlorides with bidentate nucleophiles. An example is the synthesis of 4-chlorocoumarin-3-sulfonyl chloride, which reacts with 2-aminopyridines and 2-aminothiazoles to yield substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides . These reactions typically proceed rapidly at room temperature, although the resulting compounds can be challenging to purify due to their insolubility in common organic solvents and instability leading to ring opening . The synthesis of related structures, such as 4H-benzo[b][1,4]thiazine 1,1-dioxides, has been achieved through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole revealed that it crystallizes in a triclinic P-1 space group with intramolecular hydrogen bonding and supramolecular interactions, such as π-π stacking, which are crucial for the stability of the molecular packing . These findings suggest that the compound of interest may also exhibit specific intramolecular and intermolecular interactions that could influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of benzo[e][1,2,4]thiadiazine dioxides can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. For example, the catalytic application of a related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has been demonstrated in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes . This suggests that the compound of interest may also participate in various chemical reactions, potentially acting as a catalyst or a reactant in the formation of new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[e][1,2,4]thiadiazine dioxides are influenced by their molecular structure. The presence of sulfonyl groups, as well as chlorine and fluorine atoms, can affect the compound's solubility, stability, and reactivity. For instance, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides are stabilized by extensive intramolecular hydrogen bonds, and the heterocyclic thiazine rings adopt half-chair conformations . These structural features are likely to have a significant impact on the compound's physical state, solubility in various solvents, and its overall chemical behavior.

科学的研究の応用

Synthesis and Structural Analysis

- The synthesis and crystal structure analysis of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, have been detailed, providing insights into the molecular structures and interactions within similar chemical frameworks (Banu et al., 2014).

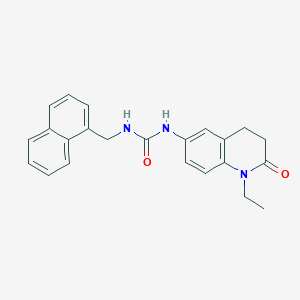

Pharmaceutical Applications

- Compounds with 1,2,4-benzothiadiazine 1,1-dioxide structures have been explored for their potential in cognitive enhancement, particularly in modulating AMPA receptors. This includes the synthesis and evaluation of various derivatives for their effects on cognitive functions (Francotte et al., 2010).

Photodynamic Therapy and Photophysical Properties

- The photophysical and photochemical properties of certain derivatives, such as zinc phthalocyanines substituted with benzenesulfonamide groups, have been studied. These properties make them suitable as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Organic Photovoltaics

- The manipulation of side chains in benzo[1,2-b:4,5-b']dithiophene polymers for organic photovoltaic applications has been investigated. This includes the study of fluorinated benzo[c][1,2,5]thiadiazole derivatives, highlighting their impact on the optoelectronic properties of polymers (Xu et al., 2016).

特性

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O3S/c1-14-7-10-18(11-15(14)2)26-22(27)25(13-16-8-9-17(24)12-19(16)23)20-5-3-4-6-21(20)30(26,28)29/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYVKBHROPTRON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)